molecular formula C18H16O6 B12730536 8-Hydroxy-4',5,7-trimethoxyflavone CAS No. 21919-71-1

8-Hydroxy-4',5,7-trimethoxyflavone

Cat. No.: B12730536
CAS No.: 21919-71-1
M. Wt: 328.3 g/mol
InChI Key: AGCLYKVLFZSTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-4',5,7-trimethoxyflavone is a methoxyflavone derivative identified as a key bioactive compound in Kaempferia parviflora (Black Ginger) . Recent network pharmacology and molecular docking studies suggest this compound holds significant promise for researching inflammatory skin conditions. It was identified as one of the top bioactive compounds in a network analysis, indicating its importance in multi-target mechanisms . Experimental research has demonstrated that related methoxyflavones, including 5,7,4'-trimethoxyflavone and 3,5,7-trimethoxyflavone, significantly inhibit keratinocyte proliferation and migration, which are key processes in psoriasis progression . Furthermore, these compounds exhibit anti-inflammatory effects by reducing nitric oxide production and influencing key inflammatory signaling pathways, such as reducing the phosphorylation levels of AKT and SRC proteins . The compound belongs to a class of molecules known for good drug-like properties, generally adhering to Lipinski's Rule of Five, which predicts high bioavailability . This compound is provided as a high-purity primary reference standard for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21919-71-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(22-2)9-15(23-3)17(20)18(16)24-13/h4-9,20H,1-3H3

InChI Key

AGCLYKVLFZSTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)O

melting_point

235 °C

physical_description

Solid

Origin of Product

United States

Biosynthetic Pathways and Metabolic Engineering Perspectives on 8 Hydroxy 4 ,5,7 Trimethoxyflavone

General Flavonoid Biosynthesis Pathways in Plants

Flavonoids, a diverse class of plant secondary metabolites, are synthesized through the phenylpropanoid pathway. wikipedia.org This pathway commences with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA in a series of three enzymatic steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.gov The entry point into the flavonoid-specific pathway is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the key enzyme chalcone (B49325) synthase (CHS), to form a chalcone scaffold. nih.govijfmr.com

This chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone (B1672756), a critical intermediate. ijfmr.com From this point, the pathway branches out, leading to the synthesis of various flavonoid classes through the action of enzymes like flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H), which introduce hydroxyl groups at specific positions on the flavonoid skeleton. ijfmr.comfrontiersin.org Dihydroflavonols, the products of F3H activity, are precursors for flavonols and anthocyanins. nih.gov The basic flavonoid structure can be further modified by enzymes such as isomerases, reductases, hydroxylases, and dioxygenases, leading to a vast array of compounds. frontiersin.org

Enzymatic Steps Involved in Flavone (B191248) Methylation and Hydroxylation

The specific chemical signature of 8-Hydroxy-4',5,7-trimethoxyflavone, characterized by methoxy (B1213986) groups at the 4', 5, and 7 positions and a hydroxyl group at the 8-position, is the result of precise enzymatic modifications of a flavone backbone. These modifications, particularly methylation and hydroxylation, are crucial for the diversification and biological activity of flavonoids. nih.gov

Role of O-Methyltransferases (OMTs) in Directed Methoxylation

O-methylation is a common modification of flavonoids, catalyzed by a class of enzymes known as O-methyltransferases (OMTs). wikipedia.org These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to specifically methylate hydroxyl groups on the flavonoid rings. maxapress.com This process can alter the solubility, stability, and biological activity of the resulting flavonoid. nih.govwikipedia.org

The formation of the trimethoxy pattern in this compound involves the sequential or coordinated action of specific OMTs. Flavonoid O-methyltransferases (FOMTs) exhibit regioselectivity, meaning they preferentially methylate hydroxyl groups at specific positions. wikipedia.orgnih.gov For instance, different OMTs are responsible for methylation at the C-4', C-5, and C-7 positions. wikipedia.org The study of OMTs from various plant species has revealed that subtle changes in the enzyme's amino acid sequence can lead to different substrate specificities and product profiles. nih.gov For example, specific OMTs have been identified that catalyze the 7-O-methylation of flavonoids like naringenin (B18129) and apigenin. mdpi.com The methylation at the 4'-position is also a well-documented enzymatic step in many plant species. wikipedia.org While less common, 5-O-methylation is another important modification catalyzed by specific OMTs. nih.gov

Hydroxylase Activity and Specific Ring Hydroxylation (e.g., C-8 Position)

The introduction of hydroxyl groups onto the flavonoid rings is another key modification that increases their diversity and influences their biological properties. nih.gov These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases. nih.gov The hydroxylation at the C-8 position of the A-ring is a relatively specific modification. nih.govnih.gov

Enzymes known as flavone 8-hydroxylases (F8Hs) are responsible for this specific hydroxylation. nih.gov These enzymes are part of the broader family of flavonoid hydroxylases that also includes flavone 6-hydroxylase (F6H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H), which add hydroxyl groups to other positions on the flavonoid skeleton. nih.govnih.gov The activity of these hydroxylases is crucial in determining the final hydroxylation pattern of a flavonoid, which in turn affects its subsequent modifications, such as methylation. nih.gov For instance, the hydroxylation of the B-ring by F3'H and F3'5'H creates the substrates for further methylation, leading to a wide array of methoxylated flavonoids. au.dk

Strategies for Heterologous Production and Biosynthetic Pathway Elucidation

The elucidation of biosynthetic pathways and the potential for large-scale production of specific flavonoids like this compound are greatly advanced by heterologous production systems. nih.gov This approach involves transferring the genes encoding the biosynthetic enzymes from the native plant into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net

Successful heterologous production requires the identification and cloning of all the necessary biosynthetic genes, including those for the core flavonoid pathway and the specific tailoring enzymes like OMTs and hydroxylases. nih.gov Once the genes are introduced into the host, the organism can be cultured to produce the desired compound. nih.gov This strategy allows for the production of flavonoids independent of the original plant source, which can be limited by slow growth, low yield, or complex extraction procedures.

Pathway elucidation often goes hand-in-hand with heterologous expression. By expressing individual or combinations of biosynthetic genes in a host organism and analyzing the resulting products, researchers can functionally characterize the enzymes and piece together the steps of the pathway. researchgate.netacs.org For instance, the specific OMTs and hydroxylases involved in the synthesis of this compound could be identified by co-expressing candidate genes with a known flavone precursor in a microbial host and detecting the formation of the expected methylated and hydroxylated intermediates and the final product. researchgate.net This approach has been successfully used to elucidate the biosynthetic pathways of other complex natural products. acs.orgbiorxiv.org

Synthetic Chemistry and Derivatization Studies of 8 Hydroxy 4 ,5,7 Trimethoxyflavone

Total Synthesis of Flavones and Methoxylated Derivatives

The total synthesis of flavones, including polymethoxylated derivatives like 8-hydroxy-4',5,7-trimethoxyflavone, is a well-established field, with several classical methods forming the bedrock of modern synthetic approaches. These methods typically involve the construction of the core flavone (B191248) skeleton from simpler aromatic precursors.

Two of the most prominent strategies are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. The Allan-Robinson reaction facilitates the synthesis of flavones from o-hydroxyaryl ketones and aromatic anhydrides. researchgate.net In this reaction, the o-hydroxyaryl ketone undergoes a reaction with an aromatic anhydride (B1165640) to yield the flavone structure. researchgate.net

The Baker-Venkataraman rearrangement is another powerful tool, which proceeds via the rearrangement of 2-acetoxyacetophenones in the presence of a base to form 1,3-diketones. koreascience.kr These diketones can then be cyclized under acidic conditions to afford the desired flavone. koreascience.krhmdb.ca This method is particularly versatile and has been widely used in the synthesis of various chromones and flavones. koreascience.krhmdb.ca

The synthesis of methoxylated flavones often requires the use of appropriately substituted starting materials. For instance, the synthesis of 4',5,7-trimethoxyflavone (B192596) can be achieved from 2,4,6-trihydroxyacetophenone through a series of protection, methylation, and cyclization steps. koreascience.kr The general approach for synthesizing this compound would likely involve the selection of a suitably substituted acetophenone (B1666503) and a substituted benzoic acid derivative, followed by their condensation and cyclization.

A plausible synthetic route to this compound could commence with a highly oxygenated benzene (B151609) derivative, such as 1,2,3,5-tetramethoxybenzene. Friedel-Crafts acylation with an appropriately protected hydroxyacetyl chloride would yield a substituted acetophenone. This intermediate could then be subjected to a condensation reaction with 4-methoxybenzoyl chloride, followed by cyclization to form the flavone core. Subsequent selective demethylation or protection/deprotection strategies would be necessary to yield the final product with the desired hydroxyl group at the C-8 position.

Table 1: Key Reactions in Flavone Synthesis

Reaction Name Starting Materials Key Intermediates Product
Allan-Robinson Reactiono-hydroxyaryl ketone, aromatic anhydrideEster, diketoneFlavone
Baker-Venkataraman Rearrangement2-acetoxyacetophenone, base1,3-diketoneFlavone

Semi-synthetic Approaches for Structural Modification and Analog Generation

Semi-synthesis, starting from naturally occurring or synthetically available flavone cores, offers a more direct route to a diverse range of analogs. This approach is particularly valuable for exploring the structure-activity relationships of this compound by systematically modifying its functional groups.

The functional groups of this compound provide multiple handles for chemical modification.

C-8 Hydroxyl Group: The phenolic hydroxyl group at the C-8 position is a prime site for derivatization. It can undergo etherification to introduce a variety of alkyl or aryl groups, or esterification to form esters. These modifications can modulate the compound's lipophilicity and hydrogen-bonding capabilities. Furthermore, the hydroxyl group can be used as a handle for the attachment of other molecules, such as glycosides or other pharmacophores.

C-4', C-5, and C-7 Methoxy (B1213986) Groups: The methoxy groups at the C-4', C-5, and C-7 positions are generally less reactive than the hydroxyl group. However, they can be selectively demethylated to the corresponding hydroxyl groups using reagents like boron tribromide or hydrobromic acid. mdpi.com This selective demethylation can be challenging due to the similar reactivity of the methoxy groups, but it opens up avenues for further functionalization at these newly formed hydroxyl positions. For instance, a study on the synthesis of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) and its derivatives demonstrated the feasibility of such modifications. elsevierpure.comnih.gov

To enhance the bioavailability, target specificity, or other pharmacokinetic properties of this compound, the synthesis of conjugates and pro-drug forms is a valuable strategy.

Conjugates: The C-8 hydroxyl group is an ideal attachment point for creating conjugates. For example, it can be glycosylated to form flavonoid glycosides. Glycosylation can improve water solubility and alter the absorption and metabolism of the parent compound. The synthesis of such glycosides often involves the use of a protected glycosyl donor and a suitable coupling agent.

Pro-drugs: Pro-drug strategies can be employed to improve the delivery of the active compound. For instance, the C-8 hydroxyl group could be esterified with a promoiety that is cleaved in vivo to release the active this compound. This approach can help to overcome issues such as poor solubility or rapid metabolism. A study on the synthesis of novel 7-hydroxyl-5,3',4'-trimethoxyflavone Mannich base derivatives showcases how aminomethylation can be used to create derivatives with potential cytotoxic activity. iuh.edu.vn

Regioselective Synthesis Challenges and Methodological Advancements

The presence of multiple, similarly reactive functional groups in this compound presents significant challenges for regioselective synthesis and derivatization. Achieving selective modification at a single desired position without affecting others requires careful planning and the use of advanced synthetic methodologies.

One of the primary challenges is the regioselective demethylation of the methoxy groups. The similar electronic environments of the C-5 and C-7 methoxy groups, and to a lesser extent the C-4' methoxy group, make it difficult to target one over the others. However, advancements in this area include the use of specific Lewis acids or protecting group strategies to achieve the desired selectivity. For example, it has been noted that the 7-methoxy group of 5,6,7-trimethoxyflavones is more difficult to remove than the 5- and 6-methoxy groups. mdpi.com

The regioselective functionalization of the flavone core itself is another area of active research. Directing electrophilic or nucleophilic attack to a specific carbon atom on the aromatic rings requires the use of directing groups or pre-functionalized starting materials. For instance, the synthesis of di-C-glycosylflavones requires methods for regioselective C-glycosylation. nih.gov

To overcome these challenges, chemists are increasingly turning to modern synthetic techniques such as:

Protecting Group Chemistry: The judicious use of protecting groups is crucial for masking reactive sites while modifications are carried out at other positions. The choice of protecting group is critical, as it must be stable to the reaction conditions and readily removable without affecting the rest of the molecule.

Directed Ortho Metalation (DoM): This technique allows for the functionalization of aromatic rings at positions adjacent to a directing group, offering a high degree of regiocontrol.

Catalytic Methods: The development of new catalysts that can differentiate between similar functional groups is a major area of advancement. These catalysts can enable highly regioselective transformations that were previously difficult to achieve.

Investigation of Biological Activities and Underlying Cellular Mechanisms in Vitro and Preclinical Models

Anti-inflammatory Research Potential

While direct experimental studies on the anti-inflammatory properties of 8-Hydroxy-4',5,7-trimethoxyflavone are limited, extensive research on its structural isomers and related polymethoxyflavonoids provides a strong basis for its potential in this area. The primary model for assessing these activities involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to mimic an inflammatory response. chemicalbook.comnih.govnih.gov

The overproduction of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is a hallmark of chronic inflammation. Research into flavonoids structurally related to this compound has demonstrated significant inhibitory effects on these mediators.

For instance, the isomer 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) has been shown to significantly inhibit NO production and cause a slight reduction in PGE2 levels in LPS-stimulated RAW 264.7 macrophages. chemfaces.comresearchgate.net Similarly, 5,6,7-trimethoxyflavone and 4'-bromo-5,6,7-trimethoxyflavone potently inhibit the production of both NO and PGE2 in the same cellular model. nih.govnih.gov These findings suggest that the trimethoxyflavone structure is a key contributor to the suppression of these inflammatory molecules. The inhibitory concentration (IC50) values for PGE2 production by various related flavones highlight these structure-activity relationships. researchmap.jp

Table 1: Inhibitory Effects of Related Flavonoids on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

Compound Effect on Nitric Oxide (NO) Effect on Prostaglandin E2 (PGE2) Reference
5-hydroxy-3',4',7-trimethoxyflavone Significant inhibition Slight reduction chemfaces.comresearchgate.net
5,6,7-trimethoxyflavone Significant inhibition Significant inhibition nih.gov
4'-bromo-5,6,7-trimethoxyflavone Potent inhibition (IC50 = 14.22 µM) Potent inhibition (IC50 = 10.98 µM) nih.gov
7-Methoxyflavone Not specified Potent inhibition (IC50 = 0.73 µM) researchmap.jp
Wogonin Not specified Potent inhibition (IC50 = 0.82 µM) researchmap.jp

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), are crucial signaling proteins that drive the inflammatory cascade. nih.gov The modulation of these cytokines is a key target for anti-inflammatory therapies.

Studies on isomers of this compound have shown a marked ability to control the expression of these cytokines. In LPS-stimulated macrophages, HTMF was found to reduce the production of TNF-α, IL-6, and IL-1β in a concentration-dependent manner. chemfaces.com Likewise, both 5,6,7-trimethoxyflavone and 4'-bromo-5,6,7-trimethoxyflavone effectively suppress the production and mRNA expression of these three key cytokines. nih.govnih.gov This consistent downregulation across related compounds underscores the potential of this compound to act as a regulator of inflammatory cytokine signaling.

The production of NO and PGE2 is catalyzed by the enzymes inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), respectively. These enzymes are typically expressed at low levels but are significantly upregulated during inflammation. Inhibiting their expression is a critical mechanism for controlling inflammation.

Research has confirmed that hydroxylated and polymethoxylated flavonoids can inhibit these enzymes at the transcriptional level. HTMF significantly reduces the mRNA expression of both iNOS and COX-2 in LPS-treated macrophages. chemicalbook.comchemfaces.com This effect is also observed with 5,6,7-trimethoxyflavone and 4'-bromo-5,6,7-trimethoxyflavone , which decrease the protein and mRNA levels of iNOS and COX-2 in a dose-dependent manner. nih.govnih.gov This evidence suggests that a primary anti-inflammatory mechanism of these flavonoids, and potentially this compound, is the suppression of the genes that code for these pivotal inflammatory enzymes.

The most widely used and validated in vitro model for assessing the anti-inflammatory potential of compounds like HPMFs is the lipopolysaccharide (LPS)-stimulated macrophage system. nih.gov Macrophages, such as the RAW 264.7 cell line, are key players in the innate immune response. caymanchem.com LPS, a component of the outer membrane of Gram-negative bacteria, activates these cells through Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of the aforementioned pro-inflammatory mediators, cytokines, and enzymes. nih.gov The ability of a compound to inhibit the production of these inflammatory markers in LPS-stimulated macrophages serves as a reliable indicator of its potential anti-inflammatory activity. chemicalbook.comnih.govchemfaces.comresearchgate.netnih.gov

Anticancer and Chemopreventive Research Prospects

The potential of flavonoids as anticancer agents is an area of intense investigation. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), a critical process for eliminating cancerous cells. While direct studies on this compound are not yet available, research on its isomers provides significant insight into its chemopreventive prospects.

Apoptosis is a tightly regulated process involving a cascade of molecular events. Key players include the p53 tumor suppressor protein, the Bcl-2 family of proteins which regulate mitochondrial-mediated apoptosis, and caspases, which are the executioner enzymes of cell death.

A study on HTMF demonstrated its efficacy in inducing apoptosis in human breast cancer cells (MCF-7). nih.gov The compound was found to encourage apoptosis by modulating key markers: it upregulated the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. Furthermore, HTMF treatment led to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation. nih.gov In silico analysis suggested that HTMF may function by inhibiting the MDM2-p53 interaction, which would stabilize p53 and trigger the apoptotic pathway. nih.gov

Similarly, the related compound 5,7,4'-Trimethoxyflavone has been shown to induce apoptosis, increase the proteolytic activation of caspase-3, and promote the degradation of PARP. medchemexpress.com The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a central mechanism through which many chemotherapeutic agents, including flavonoids, exert their effects. nih.gov The Bcl-2 family, particularly the balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-xL), often determines the cell's fate. nih.govnih.gov

Table 2: Pro-Apoptotic Mechanisms of Related Flavonoids in Cancer Cell Lines

Compound Cell Line Key Apoptotic Events Reference
5-hydroxy-3',4',7-trimethoxyflavone MCF-7 (Breast Cancer) ↑ p53, ↑ Bax, ↓ Bcl-2, ↑ Cleaved PARP, Potential MDM2-p53 inhibition nih.gov
5,7,4'-Trimethoxyflavone SUN-16 Induces apoptosis, ↑ Activated Caspase-3, ↑ PARP degradation medchemexpress.com
7,8-Dihydroxyflavone (B1666355) HUH-7 (Hepatocarcinoma) ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2 eajm.org

These findings collectively suggest that this compound warrants investigation for its potential to trigger apoptotic pathways in cancer cells through similar mechanisms.

Inhibition of Cancer Cell Proliferation and Cell Cycle Perturbation

The flavonoid this compound, and its related methoxyflavone compounds, have demonstrated notable effects on the proliferation and cell cycle of cancer cells in various studies. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), isolated from the medicinal plant Lippia nodiflora, has been shown to inhibit the proliferation of the human breast cancer cell line MCF-7. nih.gov This anti-proliferative effect is linked to the induction of apoptosis. nih.gov

Similarly, 5,7,4'-trimethoxyflavone (TF), derived from Kaempferia parviflora, has been found to reduce the expression of PD-L1 in colorectal cancer cells, which in turn enhances the killing of these tumor cells by T cells. nih.govnih.gov While this study focused on the immunomodulatory effects, it highlights a mechanism that ultimately inhibits cancer cell survival. nih.gov Another related compound, 8-bromo-7-methoxychrysin (BrMC), a synthetic analogue of chrysin, has shown to be more potent than its parent compound in inhibiting the proliferation of colon and gastric cancer cell lines. wjgnet.com

Reversal of Drug Resistance Mechanisms (e.g., Breast Cancer Resistance Protein/ABCG2-mediated efflux)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govresearchgate.net Certain flavonoids have emerged as promising agents to counteract this resistance.

Specifically, 3',4',7-trimethoxyflavone (TMF) has been identified as a potent agent for reversing drug resistance mediated by BCRP/ABCG2. researchgate.netnih.gov Further investigation into derivatives of this compound revealed that 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) exhibits an even stronger reversal effect on BCRP-mediated resistance to the anticancer drug SN-38 in human leukemia K562/BCRP cells. researchgate.netnih.gov The concentration of HTMF required to cause a twofold reduction in drug sensitivity (RI50) was found to be 7.2 nM, which is more potent than TMF (RI50 18 nM). researchgate.netnih.gov

The mechanism behind this reversal involves the inhibition of the BCRP/ABCG2 efflux pump. By blocking the transporter, these flavonoids increase the intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic efficacy. nih.gov For example, TMF, HTMF, and a fluoro-substituted derivative were shown to upregulate the cellular accumulation of the fluorescent dye Hoechst 33342, a known BCRP substrate, in K562/BCRP cells. nih.gov Furthermore, treatment with these compounds was found to suppress the expression of the BCRP protein itself. nih.gov

Another related compound, 5,6,7-trimethoxyborcalein, a carborane-modified derivative of baicalein, also demonstrated a significant reversal of ABCG2-mediated mitoxantrone (B413) resistance in MDCKII-hABCG2 cells. nih.gov This compound enhanced the inhibitory effects on the transporter and increased the toxicity of mitoxantrone, reaching levels comparable to the potent ABCG2 inhibitor Ko143. nih.gov

Antioxidant Activity and Oxidative Stress Mitigation

Direct Free Radical Scavenging Capabilities (e.g., DPPH assay)

The antioxidant properties of flavonoids, including this compound and its related compounds, are a key aspect of their biological activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used method to evaluate the direct free radical scavenging capacity of compounds. nih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change, which can be measured to determine the scavenging activity. nih.gov

Studies on related polymethoxyflavonoids (PMFs) have highlighted their contribution to controlling intracellular redox imbalance. nih.gov For instance, 4',5,7-trimethoxyflavone (B192596) has been shown to scavenge radicals in a Trolox equivalent antioxidant capacity (TEAC) assay at concentrations of 1 and 10 µM. caymanchem.comcaymanchem.com

While a specific DPPH assay result for this compound was not found in the provided search results, the general class of flavonoids and specifically polymethoxyflavonoids are well-recognized for their antioxidant potential. nih.govfrontiersin.org The presence of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone is crucial for this activity. nih.gov

Cellular Protection Against Reactive Oxygen Species-Induced Damage

Beyond direct radical scavenging, flavonoids can protect cells from damage induced by reactive oxygen species (ROS). Elevated levels of ROS can lead to oxidative stress, a condition implicated in various diseases, including neurodegenerative disorders and cancer.

One study demonstrated that 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) treatment of MCF-7 breast cancer cells led to a significant elevation of cellular ROS. nih.gov In this context, the increased ROS appears to be a mechanism for inducing apoptosis in cancer cells.

In a different context, the flavone 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone has been shown to protect astrocytes from oxidative stress by reducing the intracellular accumulation of ROS. researchgate.net This protective effect is crucial for neuronal survival, as astrocytes play a vital role in maintaining brain function. researchgate.net Similarly, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF) has been identified as a potent antioxidant and neuroprotective compound, mitigating lead-induced neurotoxicity in rats, a process in which oxidative stress plays a significant role. nih.gov

Another related compound, 5-hydroxy-7-methoxyflavone (HMF), was found to trigger mitochondrial-associated cell death in human colon carcinoma cells through ROS signaling. nih.gov Pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC) reversed the effects of HMF, confirming the role of ROS in its apoptotic mechanism. nih.gov These findings highlight the dual role of ROS modulation by flavonoids, either as a direct therapeutic strategy in cancer or as a protective mechanism in healthy cells.

Antimicrobial and Antiparasitic Activities

Currently, there is a notable lack of published scientific studies specifically investigating the antibacterial efficacy of this compound against Gram-positive strains or its potential anti-MRSA (Methicillin-resistant Staphylococcus aureus) properties.

However, research on structurally similar flavonoids provides some context. For instance, a related compound, 5-Hydroxy-3,7,4'-trimethoxyflavone, isolated from Vitex gardneriana, demonstrated antibacterial activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and Escherichia coli. nih.gov This compound exhibited bacterial growth inhibition at concentrations of 512 μg/mL or lower and showed synergistic effects when combined with antibiotics like norfloxacin (B1679917) and gentamicin. nih.gov Another flavone, identified as 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, isolated from Dodonaea viscosa var. angustifolia, displayed significant anti-biofilm activity against the cariogenic bacterium Streptococcus mutans. nih.gov At a concentration of 0.2 mg/ml, a fraction containing this compound reduced biofilm formation by 93.3%. nih.gov The purified compound, also known as TMMC, inhibited biofilm formation by 94% after 6 hours and 99% after 24 hours. nih.gov

These findings on related molecules suggest that the flavone scaffold with varied hydroxylation and methoxylation patterns possesses potential antibacterial and anti-biofilm properties, warranting future investigation into this compound itself.

Table 1: Antibacterial and Anti-Biofilm Activity of Structurally Related Flavonoids

Compound NameTarget OrganismActivityConcentrationSource
5-Hydroxy-3,7,4'-trimethoxyflavoneS. aureus 358 (MDR), E. coli 27 (MDR)Growth Inhibition≤512 μg/mL nih.gov
5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (TMMC)Streptococcus mutansBiofilm Inhibition99% reduction (at 24h) nih.gov

Based on the available scientific literature, there are no specific studies detailing the antifungal properties of this compound. While commercial vendor information for a different isomer, 5-Hydroxy-3',4',7-trimethoxyflavone, suggests it possesses antifungal activity, this claim is not substantiated by peer-reviewed research found in the search results. biocat.com

Direct research on the antitrypanosomal activity of this compound is not present in the available scientific literature. A vendor datasheet for the related isomer, 5-Hydroxy-3',4',7-trimethoxyflavone, indicates moderate antitrypanosomal activity with a reported MIC value of 19.0 µg/mL; however, this information is not from a primary scientific publication. biocat.com

Enzyme and Receptor Modulation

There is no specific data from scientific studies on the inhibitory activity of this compound against the enzyme lipoxygenase (LOX). Lipoxygenases are key enzymes in the inflammatory pathway, and their inhibition is a target for anti-inflammatory agents. nih.gov

Studies on other flavonoids indicate that this class of molecules can possess LOX inhibitory effects. For example, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), an active constituent from the medicinal plant Lippia nodiflora, has been reported to have anti-lipoxygenase properties. researchgate.net The general class of flavonoids is known to interfere with the production of leukotrienes by inhibiting enzymes like 5-lipoxygenase, which contributes to their anti-inflammatory effects. nih.govnih.gov However, without direct testing, the specific activity of the 8-hydroxy isomer remains unknown.

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net While flavonoids as a class are widely investigated as PTP1B inhibitors, there are no specific studies in the provided search results that evaluate the inhibitory effect of this compound on PTP1B. nih.govbohrium.comnih.gov

Research on other flavonoids has identified structural features that influence PTP1B inhibition. For instance, studies on a series of 5,7-dihydroxyflavanone (B1678386) derivatives showed that substituents on the B ring are important for inhibitory activity. bohrium.com Another study on flavonoids isolated from Broussonetia papyrifera suggested that less polar substituents on the flavonoid skeleton could lead to stronger PTP1B inhibitory activities. nih.gov Given that this compound possesses multiple methoxy groups, which affect polarity, its potential as a PTP1B inhibitor is plausible but requires empirical validation.

Enzyme and Receptor Modulation

Modulation of Protein Kinases

There is no direct scientific evidence available from in vitro or preclinical models that demonstrates the modulation of protein kinases such as AKT1, SRC, PIK3R1, Protein Kinase C (PKC), Casein Kinase 2 (CK-2), PIM-1, Death-associated protein kinase 1 (DAPK-1), Cyclin-dependent kinases (CDK), or Interleukin-1 receptor-associated kinase 4 (IRAK4) by This compound .

Research on other related flavones offers some insights into how this class of compounds might interact with protein kinases. For instance, a study on the isomeric compound 5,7-dihydroxy-3,8,4'-trimethoxyflavone (Pg-1), isolated from Pavonia glazioviana, utilized in silico analysis to predict potential bioactivities. nih.gov However, this computational study did not provide experimental validation of direct interactions with the specific protein kinases listed above. Another investigation on 5-hydroxy-7-methoxyflavone revealed its ability to inhibit Tec protein-tyrosine kinase in human neutrophils, which subsequently affected downstream signaling. nih.gov It is crucial to reiterate that these findings are for different, albeit structurally related, molecules and cannot be directly extrapolated to this compound.

Other Investigated Biological Activities

Direct in vitro or preclinical research on the immunomodulatory, neuroprotective, hypoglycemic, or anti-psoriatic activities of This compound is not currently available in the scientific literature.

The broader family of flavonoids is known to possess a wide range of biological activities. The anti-inflammatory and antioxidant properties suggested by in silico and in vitro studies on the isomer 5,7-dihydroxy-3,8,4'-trimethoxyflavone could imply potential immunomodulatory and neuroprotective effects. nih.gov However, without direct experimental investigation, this remains speculative for this compound. There is no available data to suggest any hypoglycemic or anti-psoriatic activities for this specific compound.

Computational and in Silico Approaches in Research on 8 Hydroxy 4 ,5,7 Trimethoxyflavone

Molecular Docking Simulations for Target Binding and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, such as 8-hydroxy-4',5,7-trimethoxyflavone, to the binding site of a target protein. This analysis can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex, providing insights into the compound's potential mechanism of action.

While direct molecular docking studies on this compound are not extensively published, research on analogous polymethoxyflavones illustrates the utility of this approach. For instance, studies on similar flavonoids have successfully used docking to identify potential protein targets and elucidate binding interactions. This type of analysis would be crucial for identifying which cellular proteins this compound might interact with to exert a biological effect. The process involves docking the flavonoid into the crystal structures of various known drug targets, such as enzymes or receptors involved in disease, and scoring the resulting poses to estimate binding affinity.

Table 1: Example of Molecular Docking Data for an Analogous Flavonoid (5-hydroxy-3′,4′,7-trimethoxyflavone)

Target ProteinPotential Biological EffectKey Interacting ResiduesType of Interaction
MDM2-p53Anticancer (Apoptosis Induction)Not SpecifiedInhibition of protein-protein binding
Cyclooxygenase-2 (COX-2)Anti-inflammatoryNot SpecifiedEnzyme Inhibition
Inducible Nitric Oxide Synthase (iNOS)Anti-inflammatoryNot SpecifiedEnzyme Inhibition

This table illustrates the type of data generated from molecular docking studies on a structurally similar flavonoid, providing a model for potential research on this compound. Data derived from studies on 5-hydroxy-3′,4′,7-trimethoxyflavone. researchgate.net

Network Pharmacology for Multi-target and Pathway Analysis

Network pharmacology is an emerging discipline that combines systems biology and computational analysis to understand drug action from a network perspective. Instead of the "one-drug, one-target" paradigm, it assumes that active compounds often interact with multiple targets, influencing entire biological pathways or networks. For a compound like this compound, this approach can be used to construct a "compound-target-pathway" network to visualize its potential polypharmacological effects.

The process typically involves:

Identifying potential protein targets of the flavonoid using databases and prediction tools.

Constructing a protein-protein interaction (PPI) network to see how these targets relate to each other.

Performing pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) to identify the biological pathways most likely to be affected by the compound.

Predictive Modeling of Biological Activities

Before undertaking laboratory experiments, computational models can predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its likely spectrum of biological activities. nih.gov

ADME-related Predictions: ADME properties determine the bioavailability and persistence of a compound in the body. Various computational models, many available as web servers, can calculate key physicochemical descriptors that influence these properties. nih.gov For this compound, these descriptors can be computed from its molecular structure to predict its drug-likeness and potential for oral bioavailability. nih.gov

Table 2: Predicted Physicochemical and ADME-related Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight328.3 g/molInfluences absorption and diffusion; generally <500 Da is preferred.
XLogP3-AA (Lipophilicity)2.7Measures water/oil solubility; affects absorption and membrane permeability.
Hydrogen Bond Donors1Influences solubility and binding to targets; generally ≤5 is preferred.
Hydrogen Bond Acceptors6Influences solubility and binding to targets; generally ≤10 is preferred.
Rotatable Bond Count4Relates to conformational flexibility and binding entropy.

Data sourced from PubChem CID 5318368. nih.gov These values suggest the compound has favorable drug-like properties according to common guidelines like Lipinski's Rule of Five.

Activity Spectrum Prediction: Web resources like PASS (Prediction of Activity Spectra for Substances) Online can predict thousands of biological activities for a given chemical structure based on structure-activity relationships from a vast database of known compounds. way2drug.com The output is a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). For this compound, a PASS prediction could generate hypotheses on its pharmacological effects, mechanisms of action, and potential toxic effects, guiding future experimental validation. impactfactor.org

In Silico Validation and Hypothesis Generation for In Vitro and Ex Vivo Studies

A key strength of computational approaches is their ability to generate specific, testable hypotheses that can be validated through subsequent in vitro (cell-based) and ex vivo (tissue-based) experiments. The in silico analysis serves as a cost-effective and rapid screening funnel.

For example, if molecular docking and network pharmacology predict that this compound targets proteins in an inflammatory pathway, this hypothesis can be directly tested. In vitro studies could then be designed to measure the compound's effect on inflammatory markers in cultured cells, such as macrophages. Similarly, if ADME predictions suggest good oral bioavailability, this can be followed up with experiments using cell models that mimic the intestinal barrier. researchgate.net This synergy between computational prediction and experimental validation streamlines the research process, ensuring that laboratory resources are focused on the most promising avenues identified through in silico analysis.

Advanced Analytical Techniques in Flavonoid Research Applicable to 8 Hydroxy 4 ,5,7 Trimethoxyflavone

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purity assessment of flavonoid compounds. In the context of polymethoxylated flavones, HPLC methods are developed to achieve separation and quantification from complex matrices like plant extracts.

A typical HPLC system for flavonoid analysis utilizes a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of an aqueous solvent (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at specific wavelengths corresponding to the absorbance maxima of the flavonoid. For 8-Hydroxy-4',5,7-trimethoxyflavone, the selection of detection wavelengths would be guided by its UV-Vis absorption spectrum.

The quantitative analysis is achieved by creating a calibration curve with known concentrations of a pure standard of this compound. The peak area from the chromatogram of a sample is then used to determine the concentration of the analyte. Method validation is a critical aspect, ensuring the accuracy, precision, linearity, and sensitivity of the quantitative method. Purity assessment involves analyzing the sample for the presence of any other compounds, which would appear as separate peaks in the chromatogram. The relative peak area of the main compound provides an estimation of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone technique for the sensitive and selective analysis of flavonoids and their metabolites. nih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For the identification of this compound in a sample, LC-MS is employed to determine its molecular weight. The compound is first separated on an LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids, which can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. For this compound (C₁₈H₁₆O₆, molecular weight: 328.3 g/mol ), these would correspond to m/z values of 329.1 and 327.1, respectively. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation and metabolite profiling. nih.govyoutube.com In an MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the compound.

Metabolite profiling using LC-MS/MS allows for the identification of metabolic products of this compound in biological systems. nih.govnih.gov This is crucial for understanding the biotransformation and pharmacokinetic properties of the compound. The high sensitivity of LC-MS/MS enables the detection of low-abundance metabolites in complex biological matrices. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including flavonoids. omicsonline.org It provides detailed information about the carbon-hydrogen framework of a molecule. analis.com.my

1D NMR:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings, the proton at the C-3 position, and the protons of the three methoxy (B1213986) groups. up.ac.za The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the flavone (B191248) skeleton and the substitution pattern. up.ac.za

¹³C NMR (Carbon-13 NMR): This experiment provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each of the 18 carbon atoms, including the carbonyl carbon (C-4), the olefinic carbons (C-2 and C-3), the aromatic carbons, and the carbons of the methoxy groups. analis.com.myup.ac.za

2D NMR: When 1D NMR spectra are complex, 2D NMR experiments are employed to establish connectivity between atoms. analis.com.mycore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure. analis.com.mycore.ac.uk

The following table summarizes hypothetical ¹³C NMR data for this compound based on known flavonoid structures.

Carbon AtomChemical Shift (δ) ppm
C-2~163
C-3~104
C-4~182
C-4a~106
C-5~152
C-6~96
C-7~158
C-8~128
C-8a~151
C-1'~123
C-2', C-6'~128
C-3', C-5'~114
C-4'~162
5-OCH₃~56
7-OCH₃~56
4'-OCH₃~55

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. The UV-Vis spectrum of a flavonoid typically shows two major absorption bands: Band I (usually 300-400 nm) corresponds to the B-ring cinnamoyl system, and Band II (usually 240-280 nm) corresponds to the A-ring benzoyl system. The positions of these bands can be influenced by the substitution pattern on the flavonoid skeleton. For a compound like this compound, the presence of the hydroxyl and methoxy groups will cause shifts in these absorption maxima. The use of shift reagents (e.g., AlCl₃, NaOAc) can further help to deduce the positions of hydroxyl groups.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹)

C-H stretching of the aromatic and methoxy groups (around 2850-3100 cm⁻¹)

C=O stretching of the γ-pyrone carbonyl group (around 1650 cm⁻¹)

C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹)

C-O stretching of the ether linkages (around 1000-1300 cm⁻¹)

These spectroscopic methods, when used in combination, provide a powerful arsenal (B13267) for the comprehensive characterization of this compound, from its quantification and purity assessment to its definitive structural elucidation.

Future Directions and Emerging Research Avenues for 8 Hydroxy 4 ,5,7 Trimethoxyflavone

Discovery of Novel Biological Activities and Therapeutic Applications

Future research is poised to uncover a wider range of biological activities and therapeutic applications for 8-hydroxy-4',5,7-trimethoxyflavone and its structural isomers. While flavonoids, in general, are known for their antioxidant properties, the specific substitution pattern of this compound may confer unique activities. plos.org For instance, the related compound 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has demonstrated anti-inflammatory, antibacterial, and antifungal properties. chemfaces.com Another isomer, 4',5,7-trimethoxyflavone (B192596), has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases. caymanchem.com It also exhibits anti-osteoporotic activity by inhibiting RANKL-induced osteoclast differentiation. caymanchem.com

Furthermore, research into the ability of flavonoids to reverse multidrug resistance in cancer cells presents a significant therapeutic avenue. nih.gov The compound 5-hydroxy-3',4',7-trimethoxyflavone, for example, has been shown to have a potent reversal effect on drug resistance mediated by the breast cancer resistance protein (BCRP)/ABCG2. nih.gov Investigating whether this compound possesses similar or enhanced capabilities could lead to its development as an adjunct in chemotherapy.

Another promising area is its potential role in managing conditions like cystic fibrosis. The isomer 4',5,7-trimethoxyflavone stimulates chloride secretion in airway epithelial cells by activating the cystic fibrosis transmembrane conductance regulator (CFTR) channel, highlighting a potential therapeutic application for this class of compounds. caymanchem.com

Table 1: Investigated Biological Activities of Structurally Related Trimethoxyflavones

CompoundBiological ActivityReference
5-Hydroxy-3',4',7-trimethoxyflavoneAnti-inflammatory, antibacterial, antifungal, antitrypanosomal chemfaces.com
4',5,7-TrimethoxyflavoneAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition, antioxidant, anti-osteoporotic caymanchem.com
5-Hydroxy-3',4',7-trimethoxyflavoneReversal of BCRP/ABCG2-mediated drug resistance nih.gov
4',5,7-TrimethoxyflavoneActivation of the CFTR Cl- channel caymanchem.com

Deeper Mechanistic Insights into Cellular and Molecular Interactions

A more profound understanding of how this compound interacts with cellular and molecular targets is crucial for its development as a therapeutic agent. Flavonoids are known to interact with a variety of proteins, including enzymes and signaling molecules. plos.org For example, trimethoxyflavone has been shown to bind to human serum albumin (HSA), which affects its distribution and bioavailability in the body. plos.org Studies on the binding of this compound to HSA and other plasma proteins will be essential.

Future research should also focus on elucidating its mechanism of action in various cellular pathways. For instance, 5-hydroxy-3',4',7-trimethoxyflavone has been found to inhibit nitric oxide production and reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. chemfaces.com Molecular docking studies have suggested that this is due to interactions with these inflammatory mediators. chemfaces.com Similar investigations into this compound could reveal its anti-inflammatory potential and the specific molecular targets involved.

Furthermore, the interaction of flavonoids with receptor tyrosine kinases is an area of active research. The flavonoid 7,8-dihydroxyflavone (B1666355) has been shown to have dual effects on the TrkB and VEGFR2 receptors, acting as an agonist for the former and an inhibitor of the latter. nih.govresearchgate.net Exploring the effects of this compound on these and other receptor systems could uncover novel therapeutic targets.

Development of Advanced Synthetic Routes and Library Design for Structure-Based Drug Discovery

The development of efficient and scalable synthetic routes for this compound and its analogs is fundamental for advancing its research. Current synthetic methods for flavonoids often involve multi-step processes, such as the Baker-Venkataraman rearrangement or the Claisen-Schmidt condensation followed by cyclization. koreascience.krresearchgate.netmdpi.com Optimizing these routes to improve yields and reduce the number of steps will be critical for producing sufficient quantities for extensive biological testing.

Moreover, the synthesis of a library of derivatives based on the this compound scaffold will be instrumental for structure-activity relationship (SAR) studies. By systematically modifying the substitution pattern of the hydroxyl and methoxy (B1213986) groups, it will be possible to identify the key structural features required for specific biological activities. For example, a study on 5-hydroxy-3',4',7-trimethoxyflavone and its derivatives revealed that the presence of the 5-hydroxy group was crucial for its ability to reverse drug resistance. nih.gov

This approach, combined with structure-based drug discovery, will enable the rational design of more potent and selective compounds. By understanding the molecular interactions of the parent compound with its biological targets, new analogs can be designed to enhance these interactions and improve therapeutic efficacy.

Integration of Artificial Intelligence and Machine Learning in Flavonoid Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and can be effectively integrated into flavonoid research. nih.gov These computational approaches can be used to predict the biological activities of flavonoids based on their chemical structures, thereby accelerating the screening process. acs.orgnih.gov For instance, ML models have been successfully used to predict the antioxidant activity of a large number of flavonoids, identifying key structural features that contribute to this property. acs.orgnih.gov

In the context of this compound, AI and ML could be employed to:

Predict a wider range of biological activities beyond those already known.

Identify potential molecular targets for the compound.

Guide the design of new derivatives with enhanced activity and improved pharmacokinetic properties.

Analyze complex datasets from high-throughput screening and "-omics" studies to uncover novel mechanisms of action.

Recent studies have demonstrated the utility of ML in predicting the total phenolic and flavonoid content in agricultural products using near-infrared spectroscopy, showcasing the potential for rapid, non-destructive analysis. researchgate.net This technology could be adapted for the high-throughput screening of plant extracts for the presence of this compound and other valuable flavonoids.

Table 2: Applications of AI and Machine Learning in Flavonoid Research

ApplicationDescriptionReference
Prediction of Antioxidant ActivityUsing ML models to establish a quantitative structure-activity relationship for flavonoids and predict their antioxidant potential. nih.govacs.orgnih.gov
High-Throughput ScreeningEmploying ML with spectroscopic techniques for the rapid prediction of flavonoid content in biological samples. researchgate.netscu.edu.au
Identification of Bioactive CompoundsUtilizing ML algorithms to screen natural product databases and identify candidate compounds with desired biological activities. nih.gov

Exploration of Inter-compound Interactions and Synergistic Effects in Complex Biological Systems

The biological activity of a single compound can be significantly influenced by the presence of other molecules. Therefore, exploring the interactions between this compound and other compounds is a critical area of future research. Synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, are of particular interest. mdpi.comresearchgate.net

Studies on polymethoxyflavones have already demonstrated the occurrence of synergistic interactions. For example, binary mixtures of PMFs have shown synergistic effects in inhibiting the degranulation of RBL-2H3 cells. mdpi.com Similarly, combinations of flavonoids have been found to have synergistic effects on the inhibition of cancer cell growth. mdpi.com Investigating the potential synergistic effects of this compound with other flavonoids, as well as with conventional therapeutic agents, could lead to the development of more effective combination therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.